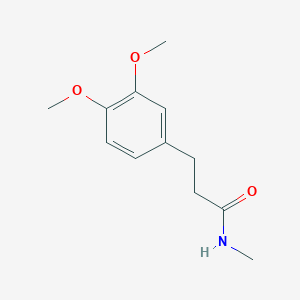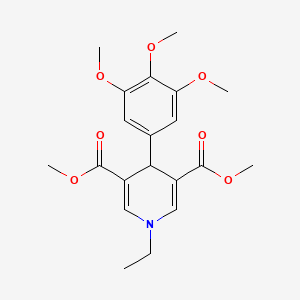![molecular formula C22H23NO4S B3615896 ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate](/img/structure/B3615896.png)
ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound.
Mécanisme D'action
The exact mechanism of action of ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been suggested that this compound may exert its anticancer activities by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Moreover, this compound has been found to scavenge free radicals and protect against oxidative stress. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate in lab experiments include its potential pharmacological activities and its fluorescent properties, which make it a useful tool for the detection of zinc ions. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential applications of this compound in the treatment of various diseases, including cancer, should be explored further. Thirdly, the development of novel derivatives of this compound with improved pharmacological activities and solubility properties should be investigated. Finally, the use of this compound as a fluorescent probe for the detection of other metal ions in biological systems should be explored.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Applications De Recherche Scientifique
Ethyl 1-ethyl-2-methyl-5-{[(phenylthio)acetyl]oxy}-1H-indole-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antioxidant activities. It has also been found to have potential anticancer and antitumor activities. Moreover, this compound has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-(2-phenylsulfanylacetyl)oxyindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-4-23-15(3)21(22(25)26-5-2)18-13-16(11-12-19(18)23)27-20(24)14-28-17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSVSOEKSVXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)CSC3=CC=CC=C3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3615820.png)

![1-{N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3615840.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B3615846.png)
![methyl 2-[({[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3615875.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]-1-naphthyl}benzenesulfonamide](/img/structure/B3615881.png)
![2-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3615901.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3615904.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(2-ethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3615908.png)
amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3615915.png)


![3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3615924.png)
